molecular formula C18H15Cl2N3O5S2 B2989929 (Z)-ethyl 2-(2-((3,5-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-63-8

(Z)-ethyl 2-(2-((3,5-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2989929
CAS No.: 865247-63-8
M. Wt: 488.35
InChI Key: FBILCXYPFQQMTE-PYCFMQQDSA-N
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Description

(Z)-Ethyl 2-(2-((3,5-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a synthetic organic compound featuring a benzo[d]thiazole core substituted with a sulfamoyl group at position 6 and a (3,5-dichlorobenzoyl)imino moiety at position 2. This compound is structurally categorized within the sulfonamide derivatives, which are widely studied for pesticidal, herbicidal, and pharmacological applications due to their ability to interfere with enzymatic pathways .

Properties

IUPAC Name

ethyl 2-[2-(3,5-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O5S2/c1-2-28-16(24)9-23-14-4-3-13(30(21,26)27)8-15(14)29-18(23)22-17(25)10-5-11(19)7-12(20)6-10/h3-8H,2,9H2,1H3,(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBILCXYPFQQMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of (Z)-ethyl 2-(2-((3,5-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is C18H13Cl2N3O5SC_{18}H_{13}Cl_{2}N_{3}O_{5}S. The compound features a thiazole ring, which is known for various biological activities, including antimicrobial and anti-inflammatory properties. The presence of the sulfamoyl group also suggests potential in inhibiting certain enzymes involved in inflammatory pathways.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. A related study on a derivative compound demonstrated significant reduction in inflammatory markers such as TNF-α and IL-1β in LPS-induced rat models. The mechanism was hypothesized to involve inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory process .

Antimicrobial Activity

Compounds containing thiazole moieties have shown promise as antimicrobial agents. The structural components of this compound suggest that it may possess similar antimicrobial properties. Studies have indicated that thiazole derivatives can disrupt bacterial cell walls or inhibit essential bacterial enzymes, leading to cell death.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary studies on related thiazole derivatives have shown varying degrees of cytotoxic effects against cancer cell lines. It is essential to conduct detailed cytotoxicity studies on this compound to assess its therapeutic window and potential side effects.

Table: Summary of Biological Activities

Activity Effect Reference
Anti-inflammatorySignificant reduction in TNF-α and IL-1β levels
AntimicrobialPotential disruption of bacterial cell walls
CytotoxicityVaries across different cancer cell lines

In Vivo Studies

In one notable study involving LPS-induced inflammation in rats, administration of a thiazole derivative resulted in improved survival rates and reduced inflammatory responses compared to control groups. This suggests that compounds like this compound could be developed as therapeutic agents for inflammatory diseases.

In Vitro Studies

In vitro assays have been conducted to evaluate the effects of similar compounds on various cancer cell lines. These studies typically measure cell viability and apoptosis rates following treatment with the compound. Results have shown that certain thiazole derivatives induce apoptosis in cancer cells while sparing normal cells, indicating a selective cytotoxic effect that warrants further investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Sulfonylurea Class

The compound shares functional group similarities with sulfonylurea herbicides, such as metsulfuron methyl and ethametsulfuron methyl ester (Table 1). These analogues feature a sulfonylurea bridge linked to a heterocyclic aromatic ring (e.g., triazine or pyrimidine) and a benzoate ester. Key differences include:

  • Core Heterocycle : The target compound utilizes a benzo[d]thiazole ring, whereas sulfonylureas like metsulfuron methyl employ a 1,3,5-triazine ring. The benzo[d]thiazole moiety may enhance π-π stacking interactions in biological targets compared to triazine-based systems .

Table 1. Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity (Reported)
(Z)-Ethyl 2-(2-((3,5-DCB)imino)... Benzo[d]thiazole 6-Sulfamoyl, 3,5-dichlorobenzoyl Pesticidal (inferred)
Metsulfuron methyl 1,3,5-Triazine 4-Methoxy, 6-methyl Herbicidal (ACCase inhibition)
Ethametsulfuron methyl ester 1,3,5-Triazine 4-Ethoxy, 6-methylamino Herbicidal (ALS inhibition)

DCB = Dichlorobenzoyl; ACCase = Acetyl-CoA carboxylase; ALS = Acetolactate synthase.

Bioactivity and Mechanism of Action

For example:

  • Insecticidal Potential: The sulfamoyl group may inhibit chitin synthesis in insects, a mechanism observed in sulfonamide derivatives targeting cuticle formation .
  • Enhanced Penetration : The 3,5-dichlorobenzoyl group could improve lipophilicity, facilitating cuticle penetration in arthropods compared to less halogenated analogues .
Physicochemical Properties
  • Solubility : The ethyl acetate ester in the target compound likely increases solubility in organic matrices compared to methyl esters in sulfonylureas, aiding formulation in hydrophobic delivery systems .
  • Stability: The Z-configuration may confer resistance to photodegradation, a common issue with imino-containing compounds, though this requires experimental validation.

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